molecular formula C15H14N2O B14620901 Urea, N-(4-ethenylphenyl)-N'-phenyl- CAS No. 58478-72-1

Urea, N-(4-ethenylphenyl)-N'-phenyl-

Cat. No.: B14620901
CAS No.: 58478-72-1
M. Wt: 238.28 g/mol
InChI Key: NDDBSQVPIVPDOJ-UHFFFAOYSA-N
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Description

Urea, N-(4-ethenylphenyl)-N’-phenyl- is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea moiety substituted with a 4-ethenylphenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(4-ethenylphenyl)-N’-phenyl- typically involves the reaction of 4-ethenylaniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows:

4-ethenylaniline+phenyl isocyanateUrea, N-(4-ethenylphenyl)-N’-phenyl-\text{4-ethenylaniline} + \text{phenyl isocyanate} \rightarrow \text{Urea, N-(4-ethenylphenyl)-N'-phenyl-} 4-ethenylaniline+phenyl isocyanate→Urea, N-(4-ethenylphenyl)-N’-phenyl-

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and stringent control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(4-ethenylphenyl)-N’-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, Urea, N-(4-ethenylphenyl)-N’-phenyl- is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical studies.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its role in drug development, particularly in the design of inhibitors for specific enzymes.

Industry

Industrially, Urea, N-(4-ethenylphenyl)-N’-phenyl- is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it a valuable monomer in the manufacture of high-performance materials.

Mechanism of Action

The mechanism by which Urea, N-(4-ethenylphenyl)-N’-phenyl- exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Urea, N-2-anthracenyl-N’-(4-ethenylphenyl)-: This compound is similar in structure but contains an anthracenyl group instead of a phenyl group.

    Urea, N-(4-ethenylphenyl)-N’-methyl-: This compound has a methyl group in place of the phenyl group.

Uniqueness

Urea, N-(4-ethenylphenyl)-N’-phenyl- is unique due to the presence of both a 4-ethenylphenyl group and a phenyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and form stable complexes with biological molecules sets it apart from other similar compounds.

Properties

CAS No.

58478-72-1

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

1-(4-ethenylphenyl)-3-phenylurea

InChI

InChI=1S/C15H14N2O/c1-2-12-8-10-14(11-9-12)17-15(18)16-13-6-4-3-5-7-13/h2-11H,1H2,(H2,16,17,18)

InChI Key

NDDBSQVPIVPDOJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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